96.5% Isolated Yield in Tafluprost Intermediate Fluorination Using BAST
When employed in the fluorination step for the synthesis of the antiglaucoma drug tafluprost, 1-bromo-3-phenoxypropan-2-one delivers a key fluorinated intermediate ((3-bromo-2,2-difluoropropoxy)benzene) with an isolated yield of 96.5% and a purity of 98.9% when reacted with BAST (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane [1]. In comparison, typical fluorination reactions of similar α-bromomethyl aryl ketones using advanced fluorohydrogenate-based ionic liquids report yields 'above 80%' [2]. The 96.5% yield obtained with this specific substrate demonstrates a significant performance advantage in this high-value pharmaceutical synthetic route, contributing to reduced production cost and improved process economics.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 96.5% isolated yield, 98.9% purity |
| Comparator Or Baseline | Fluorination of α-bromomethyl aryl ketones with EMIMF·(HF)2.3 or PYR13F·(HF)2.3 |
| Quantified Difference | Target yield of 96.5% exceeds the reported >80% baseline yield for comparable α-bromoketone fluorinations. |
| Conditions | Reaction: 15 mmol 1-bromo-3-phenoxypropan-2-one with 30 mmol BAST in 100 mL DCM; 0°C for 1h, then 50°C for 5h [1] vs. Reaction with fluorohydrogenate-based ionic liquids in anhydrous THF [2]. |
Why This Matters
Superior yield in a key fluorination step directly translates to lower cost per unit of the final active pharmaceutical ingredient (API), a critical factor for procurement in cost-sensitive pharmaceutical manufacturing.
- [1] Guokang Ruijin Pharmaceutical Co., Ltd. (2021). CN112457277A - Preparation method of tafluprost. Example 1, [0028]. View Source
- [2] Journal of Fluorine Chemistry, Volume 181, 2016, Pages 7-10. Fluorination of α-bromomethyl aryl ketones with fluorohydrogenate-based ionic liquids. View Source
